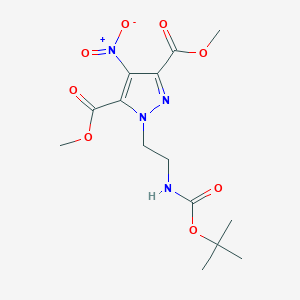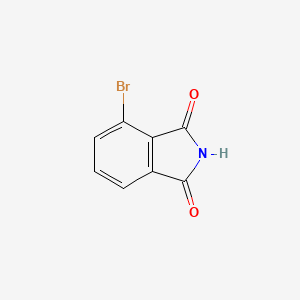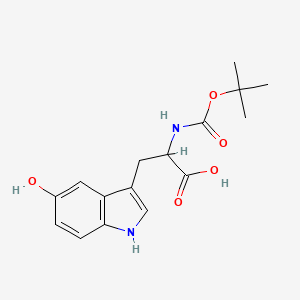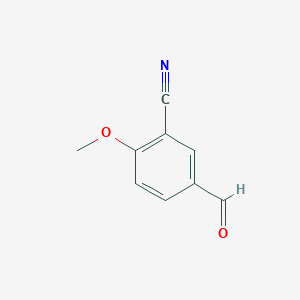![molecular formula C8H17N3O2S B1344347 Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 331779-96-5](/img/structure/B1344347.png)
Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid derivatives are a class of organic compounds that have diverse applications in the field of organic synthesis and pharmaceuticals. These compounds typically contain the carbamate functional group, which is characterized by the presence of an ester linkage to an amine. The papers provided discuss various aspects of carbamic acid derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of carbamic acid derivatives can be complex, involving multiple steps and reagents. Paper describes the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent for palladium-catalyzed amination of aryl halides. This method allows for the preparation of anilines with sensitive functional groups, which are important intermediates in the synthesis of various organic compounds. Paper presents a three-step synthesis of a new series of carbamic acid ethyl esters, starting from beta-alkoxyvinyl trihalomethyl ketones. This process includes a Michael addition-substitution reaction, followed by reduction and cyclization reactions to produce the final carbamic acid ethyl esters.
Molecular Structure Analysis
The molecular structure of carbamic acid derivatives is crucial for understanding their reactivity and properties. Paper discusses the crystal structure and ab initio calculations of a cyano-carbamimidic acid ethyl ester. The study reveals that the amine form of the compound is more stable due to a high degree of electron conjugation, which is confirmed by single crystal X-ray diffraction. Similarly, paper investigates the synthetic and crystallographic studies of a carbazole-based carbamic acid tert-butyl ester. The X-ray diffraction studies show that the molecule adopts a non-planar conformation, with significant dihedral angles between the carbazole and amide moieties, influencing the compound's reactivity and interactions.
Chemical Reactions Analysis
Carbamic acid derivatives participate in various chemical reactions, which are essential for their application in synthesis. The palladium-catalyzed amination mentioned in paper is an example of how these compounds can be used to introduce amine groups into aromatic systems. The Michael addition-substitution reaction described in paper is another key reaction that allows for the functionalization of carbamic acid derivatives, leading to compounds with potential antimicrobial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamic acid derivatives are influenced by their molecular structure. Paper provides insights into the crystal packing of a carbazole-based
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Amination
Carbamic acid 2-trimethylsilylethyl ester has been identified as an effective ammonia equivalent in the palladium-catalyzed amination of aryl halides. This method enables the preparation of anilines with sensitive functional groups, offering a versatile tool for synthetic chemistry (Mullick et al., 2010).
Diastereoselective Microbial Reduction
The chiral intermediate for the synthesis of the HIV protease inhibitor Atazanavir was prepared through the diastereoselective reduction of a related carbamic acid ester using microbial cultures. This process achieved high yields and purity, demonstrating the potential for biocatalysis in pharmaceutical synthesis (Patel et al., 2003).
Synthesis of Tolylenediisocyanate Without Phosgene
Research has shown that carbamic acid esters (carbamates) can be prepared by alkoxycarbonylation of tolylenediamine with various carbonates using zinc acetate as a catalyst. This method provides an alternative route to tolylenediisocyanate, a key chemical in the production of polyurethanes, bypassing the use of toxic phosgene (Aso & Baba, 2003).
Biocatalytic Ammonolysis for Dipeptidyl Peptidase IV Inhibitor Synthesis
A biocatalytic method was developed for converting a carbamic acid ester into a critical intermediate for the synthesis of Saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor. This method highlights the utility of biocatalysis in developing more efficient and environmentally friendly chemical processes (Gill & Patel, 2006).
Synthesis and Characterization of Cellulose Carbamates
Cellulose carbamates with α-amino acid moieties were synthesized, demonstrating potential applications in material science. These derivatives exhibit solubility in various solvents and show promising chiral discrimination abilities, which could be useful in chromatographic applications or as functional materials (Shen et al., 2005).
Neuroprotective Multi-Target Therapeutic Approach
A novel compound designed for Alzheimer's disease treatment demonstrated a multi-target therapeutic approach by inhibiting acetylcholinesterase activity, acting as a s1-receptor antagonist, and offering neuroprotection against toxicity. This study illustrates the potential of carbamic acid esters in developing new treatments for neurodegenerative diseases (Lecanu et al., 2010).
Mecanismo De Acción
Pharmacokinetics
The compound’s boiling point is predicted to be 244.5±19.0 °C, and its density is predicted to be 0.957±0.06 g/cm3 . These properties may influence its bioavailability. Further pharmacokinetic studies are required to provide a detailed profile of this compound.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .
Propiedades
IUPAC Name |
tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14/h4-5H2,1-3H3,(H,11,12)(H3,9,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOZXVIPVZDJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)




![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)


